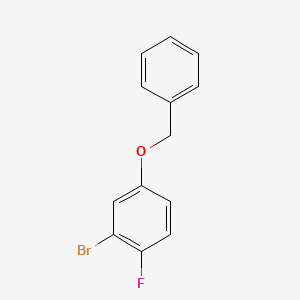

4-(Benzyloxy)-2-bromo-1-fluorobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZJBWNQSNHEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364572-05-3 | |

| Record name | 4-(benzyloxy)-2-bromo-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-(benzyloxy)-2-bromo-1-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol for the most common synthesis route, presents relevant quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and reliable method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, 3-bromo-4-fluorophenol is treated with benzyl bromide in the presence of a weak base, typically potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Below is a diagram illustrating the synthesis pathway:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-bromo-4-fluorophenol.

Materials:

-

3-Bromo-4-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 3-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

The experimental workflow is visualized in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Bromo-4-fluorophenol | 1.0 eq |

| Benzyl bromide | 1.1 eq |

| Potassium carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | DMF |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Product Characterization | |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.42-7.30 (m, 5H), 7.25 (dd, J = 7.2, 2.8 Hz, 1H), 7.08 (t, J = 8.8 Hz, 1H), 6.85 (ddd, J = 8.8, 4.4, 2.8 Hz, 1H), 5.05 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 153.8 (d, J = 245.5 Hz), 149.2 (d, J = 2.9 Hz), 136.4, 128.8, 128.3, 127.5, 118.0 (d, J = 22.8 Hz), 117.2 (d, J = 6.7 Hz), 110.1 (d, J = 2.9 Hz), 108.8 (d, J = 22.8 Hz), 71.1 |

| Mass Spectrum (EI) m/z | 280, 282 [M]⁺, 91 [C₇H₇]⁺ |

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described Williamson ether synthesis is a robust and high-yielding method, making it suitable for both laboratory-scale and larger-scale production. The provided quantitative data and spectroscopic information are essential for reaction monitoring, product identification, and quality control. Researchers, scientists, and drug development professionals can utilize this information to confidently synthesize this important chemical intermediate for their research and development needs.

An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It consolidates available data on its molecular characteristics, reactivity, and safety profile, and where available, outlines its applications in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 185346-79-6, is a halogenated aromatic ether. Its core structure consists of a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This combination of functional groups imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrFO | [2][] |

| Molecular Weight | 281.12 g/mol | [] |

| Appearance | White fused solid | [2] |

| Melting Point | 31.0-37.0 °C | [2] |

| Boiling Point (Predicted) | 329.1 ± 27.0 °C | [4] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [4] |

| Purity | ≥97.5% | [2] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the fluorobromophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorobromophenyl ring will be influenced by the electronegativity and position of the fluorine and bromine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom, likely coupled to adjacent aromatic protons.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine. Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the bromine and fluorine atoms enhances the electrophilic character of the aromatic ring.[1]

Key Reactions

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, providing a route to introduce a range of functional groups.[1]

-

Cross-Coupling Reactions: The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds.

-

Cleavage of the Benzyloxy Group: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Figure 1: Key reactive sites and transformations.

Role in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motifs are found in various biologically active molecules. However, specific information regarding its direct interaction with biological signaling pathways is not extensively documented in the available literature. Its utility lies in providing a scaffold that can be further elaborated to target specific enzymes or receptors.[1]

Experimental Protocols

General Synthetic Strategy

A plausible synthetic route would involve the benzylation of a corresponding bromofluorophenol precursor. The following diagram outlines a logical workflow for such a synthesis.

Figure 2: A plausible synthetic workflow.

Safety and Handling

This compound is an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation.[7] | Wash hands thoroughly after handling. |

| Causes serious eye irritation.[7] | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation.[7] | Use only outdoors or in a well-ventilated area. |

Store in a cool, dry, and well-ventilated area.[4]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for synthetic transformations, making it a key building block for the preparation of complex organic molecules, particularly in the pharmaceutical and material science sectors. While detailed spectroscopic and synthetic protocols are not widely published, its chemical properties can be reliably inferred from its structure and the behavior of related compounds. Further research into its biological activities could unveil new applications in drug discovery.

References

- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 2. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-(Benzyloxy)-1-bromo-2-fluorobenzene CAS#: 185346-79-6 [amp.chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. azom.com [azom.com]

- 7. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]

Physical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

An in-depth analysis of the available scientific literature and chemical databases reveals a focused set of physical properties for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. This compound, a halogenated and benzylated fluorobenzene derivative, serves as a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical agents. This guide provides a summary of its core physical characteristics, presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The table below summarizes the key physical data for this compound.

| Physical Property | Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Melting Point | 63 - 68 °C |

| Boiling Point | 140 °C at 0.5 mmHg |

| Density | 1.463 g/cm³ |

Note: Further information regarding properties such as solubility in various organic and aqueous solvents is not extensively documented in publicly available literature.

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard analytical chemistry techniques are employed for such characterizations.

Melting Point Determination: The melting point range is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded to establish the melting point range.

Boiling Point Determination: The boiling point is determined under reduced pressure (vacuum distillation) to prevent decomposition of the compound at higher temperatures. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that specific pressure.

Density Measurement: The density of a solid is typically measured using a gas pycnometer, which determines the volume of the sample by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample. The density is then calculated by dividing the mass of the sample by its measured volume.

Logical Relationship in Synthesis

While specific signaling pathways involving this compound are not described, its role as a synthetic intermediate can be visualized. The following diagram illustrates its position as a building block in the synthesis of more complex molecules.

Caption: Synthetic utility of this compound.

Technical Guide: 4-(Benzyloxy)-1-bromo-2-fluorobenzene

CAS Number: 185346-79-6

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-(Benzyloxy)-1-bromo-2-fluorobenzene, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Chemical Identity and Properties

4-(Benzyloxy)-1-bromo-2-fluorobenzene is an aromatic organic compound. It is important to note that while the requested topic refers to "4-(Benzyloxy)-2-bromo-1-fluorobenzene," the readily available chemical intermediate with extensive documentation is 4-(Benzyloxy)-1-bromo-2-fluorobenzene , with the CAS number 185346-79-6 . This guide focuses on the latter, commercially significant compound.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 185346-79-6[1][2][3][4][][6] |

| IUPAC Name | 1-bromo-2-fluoro-4-(phenylmethoxy)benzene[2][][7] |

| Molecular Formula | C₁₃H₁₀BrFO[2][3][4][][7] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F[2][4][][7] |

| InChI Key | BYTJTXKQBSNGCL-UHFFFAOYSA-N[2][3][4][][7] |

| Synonyms | 4-Benzyloxy-1-bromo-2-fluorobenzene, Benzyl 4-bromo-3-fluorophenyl ether, 1-bromo-2-fluoro-4-benzyloxy benzene[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 281.12 g/mol | [][7] |

| Appearance | White to off-white solid | [3][8] |

| Melting Point | 33-35 °C | [1][2] |

| Boiling Point | 329.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥98% | [2][3][8] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not extensively published in peer-reviewed journals, a common and logical synthetic route is the Williamson ether synthesis. This involves the alkylation of 4-bromo-3-fluorophenol with benzyl bromide in the presence of a base.

Proposed Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene

The following is a generalized experimental protocol for the synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene.

Reaction:

References

- 1. rsc.org [rsc.org]

- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. H30053.06 [thermofisher.com]

- 6. 185346-79-6・4-(Benzyloxy)-1-bromo-2-fluorobenzene・4-(Benzyloxy)-1-bromo-2-fluorobenzene【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. Page loading... [guidechem.com]

- 8. 4-(Benzyloxy)-1-bromo-2-fluorobenzene, CasNo.185346-79-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Benzyloxy)-2-bromo-1-fluorobenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ether. Its molecular structure, featuring a bromine atom, a fluorine atom, and a benzyloxy group on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules. The interplay of these functional groups influences its reactivity and makes it a valuable precursor for creating novel compounds with potential therapeutic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrFO | [1][] |

| Molecular Weight | 281.12 g/mol | [1][] |

| IUPAC Name | 1-bromo-4-(benzyloxy)-2-fluorobenzene | [] |

| CAS Number | 185346-79-6 | [] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 33-35 °C | |

| Boiling Point | 329.1±27.0 °C (Predicted) | |

| Density | 1.445±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| InChI Key | BYTJTXKQBSNGCL-UHFFFAOYSA-N | [1][] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available fluorophenol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-3-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluorophenol (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add potassium carbonate (1.5 equivalents). This is followed by the slow, dropwise addition of benzyl bromide (1.1 equivalents) at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are crucial intermediates in the pharmaceutical industry. The bromine and fluorine atoms in this compound serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and nucleophilic aromatic substitution. These reactions allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The benzyloxy group can act as a protecting group for the phenol, which can be deprotected in a later synthetic step if required.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simpler starting materials to the final product. This workflow is a common strategy in organic synthesis, involving the sequential formation of key chemical bonds.

Caption: A diagram illustrating the synthetic workflow for this compound.

Potential Signaling Pathway Involvement (Hypothetical)

While this specific molecule is primarily a synthetic intermediate, its derivatives could potentially interact with various biological targets. For instance, fluorinated and brominated aromatic compounds are present in numerous drugs targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes. The logical relationship for a hypothetical drug discovery process starting from this intermediate is outlined below.

Caption: A conceptual diagram of a drug discovery process utilizing the core scaffold.

References

An In-depth Technical Guide to the Predicted NMR Data of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

Predicted NMR Data Presentation

The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-(Benzyloxy)-2-bromo-1-fluorobenzene are summarized below. These values are estimated for spectra recorded in a common NMR solvent such as deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for the three aromatic protons on the bromofluorobenzene ring and the seven protons of the benzyloxy group.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H3 | 7.25 - 7.35 | dd (doublet of doublets) | ³JH3-F1 ≈ 8-10 Hz, ⁴JH3-H5 ≈ 2-3 Hz |

| H5 | 7.05 - 7.15 | ddd (doublet of doublet of doublets) | ³JH5-H6 ≈ 8-9 Hz, ⁴JH5-F1 ≈ 4-5 Hz, ⁴JH5-H3 ≈ 2-3 Hz |

| H6 | 6.95 - 7.05 | t (triplet) | ³JH6-H5 ≈ 8-9 Hz, ³JH6-F1 ≈ 8-9 Hz |

| -OCH₂- | 5.10 - 5.20 | s (singlet) | - |

| Benzyl-H (ortho, 2H) | 7.40 - 7.50 | m (multiplet) | - |

| Benzyl-H (meta, 2H) | 7.35 - 7.45 | m (multiplet) | - |

| Benzyl-H (para, 1H) | 7.30 - 7.40 | m (multiplet) | - |

Note: The aromatic region for the benzyloxy phenyl group will likely appear as a complex multiplet.

Table 2: Predicted ¹³C NMR Data

The carbon NMR spectrum will be influenced by the electronegativity of the substituents and through-space/through-bond couplings with fluorine.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J in Hz) |

| C1 (C-F) | 155 - 158 | d (doublet) | ¹JC1-F1 ≈ 240-250 Hz |

| C2 (C-Br) | 110 - 113 | d (doublet) | ²JC2-F1 ≈ 20-25 Hz |

| C3 | 128 - 131 | d (doublet) | ³JC3-F1 ≈ 5-10 Hz |

| C4 (C-O) | 150 - 153 | d (doublet) | ²JC4-F1 ≈ 10-15 Hz |

| C5 | 118 - 121 | d (doublet) | ³JC5-F1 ≈ 5-8 Hz |

| C6 | 115 - 118 | d (doublet) | ⁴JC6-F1 ≈ 2-4 Hz |

| -OCH₂- | 70 - 72 | s (singlet) | - |

| Benzyl-C (ipso) | 136 - 138 | s (singlet) | - |

| Benzyl-C (ortho) | 127 - 129 | s (singlet) | - |

| Benzyl-C (meta) | 128 - 130 | s (singlet) | - |

| Benzyl-C (para) | 128 - 129 | s (singlet) | - |

Table 3: Predicted ¹⁹F NMR Data

The fluorine NMR will show a single resonance, with splitting due to coupling with neighboring protons.[1]

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| F1 | -115 to -125 | m (multiplet) | ³JF1-H6 ≈ 8-9 Hz, ³JF1-H3 ≈ 8-10 Hz, ⁴JF1-H5 ≈ 4-5 Hz |

Note: The chemical shift reference for ¹⁹F NMR is typically CFCl₃ at 0 ppm.

Experimental Protocols

The following is a generalized protocol for acquiring NMR data for a small organic molecule like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing ¹H and ¹³C NMR spectra, if required by the spectrometer's configuration.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

For ¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2 seconds.

-

-

For ¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 32-64 scans, a spectral width of approximately 100 ppm centered around the expected chemical shift.[1]

-

-

2D NMR (for confirmation):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and structural analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-(benzyloxy)-2-bromo-1-fluorobenzene, a key intermediate in various synthetic pathways. This document outlines the predicted vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of its synthesis workflow.

Predicted Infrared Spectrum Data

Due to the limited availability of a publicly accessible, fully analyzed experimental spectrum for this compound, this section presents a predicted IR absorption data table. The predictions are based on the characteristic vibrational frequencies of the compound's constituent functional groups: an aromatic ring, a C-F bond, a C-Br bond, an ether linkage, and a benzyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₂ of benzyl) |

| 1600-1585, 1500-1400 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1495-1450 | Medium | CH₂ Scissoring (benzyl) |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1100-1000 | Strong | C-F Stretch |

| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |

| 850-750 | Strong | C-H Out-of-plane Bending (aromatic) |

| 600-500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol details the acquisition of an IR spectrum for a solid sample of this compound using the KBr (potassium bromide) pellet method. This technique is a standard and widely used method for the analysis of solid samples in FTIR spectroscopy.

I. Materials and Equipment

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

II. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry spectroscopic grade KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

III. Data Analysis

-

The resulting spectrum should be baseline corrected.

-

Identify and label the characteristic absorption peaks.

-

Compare the peak positions with the predicted values and known correlation tables to confirm the functional groups present in the molecule.

Synthesis Workflow

This compound is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The following diagram illustrates this synthetic pathway.

Caption: Synthesis of this compound.

An In-depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available mass spectral data for this specific compound, this document presents a predictive analysis of its fragmentation behavior under electron ionization (EI), based on established fragmentation patterns of its constituent chemical moieties. Detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the benzylic ether bond and subsequent fragmentation of the aromatic rings. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

| Predicted m/z | Proposed Fragment Ion | Relative Abundance | Notes |

| 280/282 | [C₁₃H₁₀BrFO]⁺ | Moderate | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 91 | [C₇H₇]⁺ | High (likely base peak) | Tropylium ion, formed by rearrangement of the benzyl cation. A very common and stable fragment for benzyl-containing compounds.[1] |

| 189/191 | [C₆H₃BrFO]⁺ | Moderate | Bromofluorophenoxy radical cation, resulting from the loss of the benzyl group. |

| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation, potentially from further fragmentation of the tropylium ion or direct fragmentation.[2] |

| 173/175 | [C₆H₄BrF]⁺ | Low to Moderate | Bromofluorophenyl cation, formed by cleavage of the ether bond. |

| 65 | [C₅H₅]⁺ | Low | Common fragment from the decomposition of aromatic rings. |

| 51 | [C₄H₃]⁺ | Low | Common fragment from the decomposition of aromatic rings. |

Predicted Fragmentation Pathway

Under electron ionization, this compound is expected to undergo several key fragmentation steps. The most probable initial fragmentation is the cleavage of the C-O ether bond, which is a common pathway for aromatic ethers.[3] This can lead to two primary fragmentation routes.

Experimental Protocols

A robust method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Dissolution : Accurately weigh approximately 1 mg of solid this compound.

-

Solubilization : Dissolve the sample in 1 mL of a volatile, high-purity organic solvent such as dichloromethane or ethyl acetate in a clean glass vial.[2]

-

Dilution : Perform a serial dilution to a final concentration of approximately 10 µg/mL.[4]

-

Filtration : Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.[2]

-

Transfer : Transfer the filtered solution to a 2 mL autosampler vial with a screw cap and a PTFE-lined septum.

Gas Chromatography (GC) Method

-

Injector : Split/splitless inlet, operated in splitless mode for maximum sensitivity.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

GC Column : A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

Mass Spectrometry (MS) Method

-

Ionization Mode : Electron Ionization (EI).[5]

-

Electron Energy : 70 eV.[6]

-

Ion Source Temperature : 230 °C.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Quadrupole : A quadrupole mass analyzer uses a combination of RF and DC voltages on four parallel rods to filter ions based on their mass-to-charge ratio.[3][7] Only ions with a stable trajectory for the applied voltages will pass through to the detector.

-

Time-of-Flight (TOF) : A TOF analyzer accelerates all ions to the same kinetic energy. The ions then drift through a field-free region, and their time of flight to the detector is measured.[8][9][10] Lighter ions travel faster and reach the detector first, allowing for mass separation.

-

-

Scan Range : m/z 40 - 400.

-

Solvent Delay : 3 minutes (to prevent filament damage from the solvent peak).

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to data analysis.

This comprehensive guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to successfully analyze this compound using mass spectrometry. The predictive nature of the fragmentation data should be taken into consideration, and the provided experimental protocol serves as a robust starting point for method development and validation.

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 3. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution | Emissions Analytics — Emissions Analytics [emissionsanalytics.com]

- 10. Principle of time-of-flight mass spectrometry and ionization process | AxisPharm [axispharm.com]

Technical Guide: Physicochemical Properties and Solubility Profile of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties and a predicted solubility profile for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines general solubility trends based on the compound's chemical structure. Furthermore, a standardized experimental protocol for determining solubility is presented to guide researchers in their laboratory work. This guide also illustrates the potential role of this compound as a versatile building block in synthetic chemistry and drug discovery workflows.

Introduction

This compound is a halogenated aromatic ether. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their utility as synthetic intermediates. The presence of bromo, fluoro, and benzyloxy functionalities offers multiple reaction sites for cross-coupling reactions and other chemical transformations, making it a valuable building block for the synthesis of more complex molecules. Understanding the solubility of this compound is critical for its effective use in reaction setups, purification processes, and formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are essential for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not reported in available literature |

| Boiling Point | Not reported in available literature |

| pKa | Not reported in available literature |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large, nonpolar aromatic rings and the halogen substituents dominate the molecule's character, leading to poor interaction with highly polar, hydrogen-bonding solvents like water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the ether linkage and have sufficient nonpolar character to solvate the aromatic rings. |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM), Chloroform | Soluble | The compound's significant nonpolar surface area allows for favorable van der Waals interactions with nonpolar and halogenated solvents. |

General Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the potential role of this compound in drug discovery.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Caption: Conceptual pathway illustrating the use of the title compound as a building block in multi-step synthesis.

Conclusion

While specific experimental solubility data for this compound remains elusive in the current body of literature, its structural characteristics suggest good solubility in common polar aprotic and nonpolar organic solvents and poor solubility in aqueous media. The provided general protocol offers a robust framework for researchers to determine its solubility in solvent systems relevant to their work. The versatility of its functional groups makes it a valuable intermediate for the synthesis of complex target molecules in drug discovery and development.

Stability and Storage of 4-(Benzyloxy)-2-bromo-1-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-(benzyloxy)-2-bromo-1-fluorobenzene. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from structurally related molecules, including substituted bromobenzenes, fluorinated aromatic compounds, and benzyl ethers, to infer its stability profile. It outlines potential degradation pathways, recommended storage conditions, and general protocols for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the integrity and proper handling of this chemical intermediate.

Introduction

This compound is a halogenated aromatic ether with a molecular structure that suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of bromo, fluoro, and benzyloxy functionalities imparts specific reactivity to the molecule. Understanding the stability of this compound is crucial for its effective use in research and development, ensuring the reliability of experimental results and the quality of synthesized products. This guide addresses the key aspects of its stability and provides recommendations for its proper storage and handling.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented in Table 1. These properties are fundamental to understanding its behavior and stability.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | 4-(Benzyloxy)-1-bromo-2-fluorobenzene (Isomer) | 4-Bromofluorobenzene | Bromobenzene |

| Molecular Formula | C₁₃H₁₀BrFO | C₆H₄BrF | C₆H₅Br |

| Appearance | White Fused Solid | Clear colorless to pale yellow liquid | Colorless to yellow liquid |

| Melting Point | 31.0-37.0 °C | Not specified | -30.6 °C |

| Boiling Point | Not specified | 151-153 °C | 156 °C |

| Solubility | Not specified | Miscible with methanol and THF | Insoluble in water |

Data for the constitutional isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene is included for reference due to the lack of specific data for the title compound.

Inferred Stability Profile

Thermal Stability

Aromatic compounds are generally characterized by high thermal stability. However, the presence of the benzyloxy ether linkage may represent a point of thermal lability compared to a simple halogenated benzene. Studies on benzyl phenyl ether, a related compound, show that it can undergo hydrolysis at elevated temperatures. The C-O ether bond can be cleaved under thermal stress. For fluorinated aromatic compounds, while the C-F bond is very strong, the overall thermal stability can be influenced by other substituents. It is anticipated that this compound is stable at ambient temperatures but may decompose at elevated temperatures.

Photochemical Stability

Aromatic bromine compounds are known to be susceptible to photolytic degradation. Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. Studies on polybrominated diphenyl ethers (PBDEs) have shown that they undergo photochemical degradation, with the reaction rate being influenced by the solvent and the degree of bromination. Therefore, it is highly probable that this compound is sensitive to light, particularly in solution.

Hydrolytic Stability

The ether linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, although likely requiring elevated temperatures to proceed at a significant rate. Research on benzyl phenyl ether has demonstrated its hydrolysis to benzyl alcohol and phenol under high-temperature liquid water conditions. The presence of the fluorine and bromine atoms may influence the rate of hydrolysis due to their electronic effects on the aromatic ring.

Incompatible Materials

Based on the safety data sheets of similar halogenated aromatic compounds, this compound is expected to be incompatible with strong oxidizing agents. Reactions with strong oxidizers could lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong bases, which could potentially promote hydrolysis or other reactions.

A summary of the inferred stability is provided in Table 2.

Table 2: Inferred Stability of this compound

| Stability Factor | Inferred Sensitivity | Potential Degradation Products |

| Thermal | Stable at ambient temperatures; may decompose at elevated temperatures. | Benzyl alcohol, 4-bromo-3-fluorophenol, and other fragments. |

| Photochemical | Sensitive to UV light, especially in solution. | Debrominated products, radical species. |

| Hydrolytic | Potentially sensitive to hydrolysis under strong acidic or basic conditions, likely requiring heat. | Benzyl alcohol, 4-bromo-3-fluorophenol. |

| Oxidative | Reactive with strong oxidizing agents. | Various oxidation products. |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended. These recommendations are based on best practices for handling similar air- and light-sensitive, halogenated organic compounds.

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8 °C for long-term stability. | To minimize the rate of potential thermal degradation. |

| Light | Store in an amber, light-resistant container. | To prevent photochemical decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against potential oxidation and moisture. |

| Container | Use a tightly sealed container made of an inert material (e.g., glass). | To prevent contamination and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To ensure personal safety and prevent contamination of the compound. |

Experimental Protocols for Stability Assessment

For researchers requiring definitive stability data, a formal stability study is recommended. The following outlines a general experimental workflow for assessing the stability of a research chemical like this compound. This protocol is adapted from general guidelines for stability testing of chemical substances.

Objective

To evaluate the thermal, photolytic, and hydrolytic stability of this compound under controlled conditions.

Materials

-

This compound (high purity)

-

Amber glass vials with inert caps

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a calibrated light source (e.g., xenon lamp)

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS)

-

pH meter and buffers

Experimental Workflow

The following diagram illustrates a logical workflow for conducting a stability assessment.

Caption: Workflow for chemical stability assessment.

Detailed Methodologies

-

Thermal Stability:

-

Place sealed vials of the compound in stability chambers at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).

-

Maintain a control sample at a recommended storage temperature (e.g., 5°C) in the dark.

-

Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

Analyze the samples for purity and the formation of degradation products using a validated analytical method.

-

-

Photostability:

-

Expose samples of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

-

Analyze the exposed and control samples for any changes in purity and appearance.

-

-

Hydrolytic Stability:

-

Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 2, 7, and 9).

-

Incubate these solutions at an elevated temperature (e.g., 50°C).

-

Withdraw aliquots at various time points and analyze for the concentration of the parent compound and the formation of any hydrolysis products.

-

Conclusion

While direct stability data for this compound is scarce, a comprehensive analysis of its structural components allows for a reasoned assessment of its stability profile. It is likely susceptible to degradation by heat, light, and potentially hydrolysis under harsh conditions. To ensure its integrity, it is imperative to store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere. For applications where stability is critical, conducting a formal stability study as outlined in this guide is strongly recommended. Adherence to these guidelines will support the reliable and safe use of this compound in research and development.

An In-depth Technical Guide to the Safety of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Benzyloxy)-2-bromo-1-fluorobenzene, a key intermediate in various synthetic applications. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring safe handling, storage, and use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H10BrFO | [1][2][3][4] |

| Molecular Weight | 281.12 g/mol | [1][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 31.0 - 37.0 °C | [2] |

| Boiling Point | 329.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 185346-79-6 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.

GHS Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary measures should be followed to minimize exposure and risk.

| Category | Precautionary Statement |

| Prevention | Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the searched literature. Standard methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals, would typically be employed for assessing skin irritation (e.g., OECD 404), eye irritation (e.g., OECD 405), and acute inhalation toxicity (e.g., OECD 403).

Signaling Pathways and Toxicological Mechanisms

Specific signaling pathways activated by this compound leading to its irritant effects have not been elucidated in the available documentation. Generally, irritant compounds can trigger inflammatory responses in exposed tissues through various mechanisms, including the activation of sensory nerves and the release of pro-inflammatory mediators.

The logical workflow for handling a chemical with irritant properties is outlined in the following diagram.

References

- 1. 4-(Benzyloxy)-1-bromo-2-fluorobenzene CAS#: 185346-79-6 [amp.chemicalbook.com]

- 2. H30053.06 [thermofisher.com]

- 3. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]

4-(Benzyloxy)-2-bromo-1-fluorobenzene suppliers

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether. Due to the limited availability of detailed public data on this specific compound, this guide presents available supplier information alongside representative experimental protocols and potential applications inferred from structurally related molecules. This approach aims to provide a valuable resource for researchers utilizing this and similar chemical building blocks in medicinal chemistry and materials science.

Compound Overview

This compound is a substituted aromatic compound featuring a benzyl ether group, a bromine atom, and a fluorine atom on the benzene ring. Its chemical structure makes it a potentially useful intermediate in organic synthesis, particularly for the introduction of a fluorinated benzyloxy-phenyl moiety into larger molecules.

Chemical Structure:

-

IUPAC Name: 1-(Benzyloxy)-3-bromo-4-fluorobenzene

-

Molecular Formula: C₁₃H₁₀BrFO

-

Molecular Weight: 281.12 g/mol

-

CAS Number: 185346-79-6

Commercial Availability and Specifications

Several chemical suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers. Researchers should note that purity and availability are subject to change and should be confirmed with the supplier.

| Supplier | Product/Catalog No. | Purity | Notes |

| Thermo Scientific Chemicals | AC446890050 | 98% | Formerly an Alfa Aesar product. |

| BOC Sciences | 185346-79-6 | 96% | Listed as a main product. |

| Rhenium Shop | - | 98% | Distributor for Thermo Scientific Chemicals. |

Representative Synthesis Protocol

Reaction: Synthesis of a Benzyl Ether from a Phenol

Objective: To describe a general procedure for the benzylation of a substituted phenol, which can be adapted for the synthesis of this compound from 3-bromo-4-fluorophenol.

Materials:

-

3-Bromo-4-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorophenol (1.0 eq).

-

Solvent and Base: Dissolve the phenol in acetone or DMF. Add finely ground potassium carbonate (1.5 - 2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis described above.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities or signaling pathway involvements for this compound are not documented, its structural motifs are common in medicinal chemistry. The presence of fluorine and a benzyl ether group suggests its utility as a building block for designing novel therapeutic agents.

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, potentially enhancing binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The benzyl group also significantly increases lipophilicity.

-

Conformational Control: The C-F bond can influence the conformation of a molecule, which may lock it into a bioactive shape.

This compound could serve as a precursor for more complex molecules, where the bromine atom can be functionalized further through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build carbon-carbon or carbon-heteroatom bonds.

Signaling Pathways

There is no publicly available information linking this compound to any specific signaling pathways. Its role is currently established as a synthetic intermediate rather than a biologically active molecule. Researchers may use it to synthesize novel compounds which could then be screened for activity against various biological targets and pathways.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery and materials science. While detailed studies on this specific compound are lacking, its structural features are highly relevant for modern medicinal chemistry. The representative synthesis protocol and workflow provided in this guide offer a practical starting point for its use in the laboratory. Further research is needed to explore the full potential of this and related fluorinated building blocks.

A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-bromo-1-fluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a benzyloxy group, a bromine atom, and a fluorine atom on a benzene ring, provides a valuable scaffold for the construction of more complex molecules. This technical guide offers a comprehensive overview of its commercial availability, physicochemical properties, general synthetic approaches, and key applications, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the reactive bromine and fluorine atoms, combined with the influence of the bulky, electron-donating benzyloxy group, makes this compound a subject of interest for creating diverse molecular architectures.

Commercial Availability and Physicochemical Properties

This compound is readily available from several chemical suppliers. The following tables summarize its key identifiers and reported physical and chemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 185346-79-6[] |

| Molecular Formula | C₁₃H₁₀BrFO[] |

| Molecular Weight | 281.12 g/mol [] |

| IUPAC Name | 1-bromo-2-fluoro-4-(phenylmethoxy)benzene[] |

| Synonyms | 4-(Benzyloxy)-1-bromo-2-fluorobenzene |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | Thermo Fisher Scientific |

| Purity | ≥96% | [] |

| Melting Point | 31.0 - 37.0 °C | Thermo Fisher Scientific |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, its structure suggests logical synthetic pathways based on well-established organic chemistry reactions. The following represents a generalized, plausible experimental approach.

General Synthetic Strategy: Benzylation followed by Regioselective Bromination

A common approach to synthesizing molecules of this type involves a two-step process: the protection of a phenolic hydroxyl group via benzylation, followed by the regioselective bromination of the aromatic ring.

Step 1: Benzylation of 3-Bromo-4-fluorophenol

This step involves the reaction of 3-bromo-4-fluorophenol with a benzyl halide in the presence of a base.

-

Reaction:

-

Detailed Methodology (Hypothetical Protocol):

-

To a solution of 3-bromo-4-fluorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to various cross-coupling reactions. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[2] This makes the compound a valuable building block for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3][4][5][6]

-

Other Cross-Coupling Reactions: It can likely participate in other cross-coupling reactions such as Buchwald-Hartwig amination (to form C-N bonds) and Sonogashira coupling (to form C-C triple bonds), further expanding its synthetic utility.

-

Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than reactions at the C-Br bond.

Applications in Drug Discovery and Materials Science

While specific biological targets for this compound are not documented, its utility lies in its role as an intermediate in the synthesis of more complex, biologically active molecules. Halogenated and benzyloxy-containing aromatic structures are prevalent in medicinal chemistry. For instance, benzyloxy-benzaldehyde derivatives have been investigated for their anticancer activity.[7] The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.

In materials science, fluorinated biaryl structures derived from this compound can be precursors to liquid crystals and other advanced materials.

Logical Relationship for a Key Application: Suzuki-Miyaura Coupling

Caption: Logical workflow of this compound in a Suzuki-Miyaura coupling reaction.

Conclusion

References

- 2. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Comprehensive Technical Review of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

Abstract

4-(Benzyloxy)-2-bromo-1-fluorobenzene is a key aromatic building block in organic synthesis, primarily utilized as an intermediate in the development of pharmaceuticals. Its strategic substitution pattern, featuring a versatile bromine atom for cross-coupling reactions, a protective benzyloxy group, and a modulating fluorine atom, makes it a valuable precursor for complex molecular architectures. This document provides an in-depth review of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the synthesis of non-catalytic site integrase inhibitors. Detailed experimental protocols and comprehensive data are presented to support researchers and drug development professionals.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from commercially available 2-bromo-4-fluoroaniline. The general synthetic workflow involves an initial benzylation of the aniline precursor followed by a diazotization-hydrolysis sequence to replace the amino group with a hydroxyl group, which is subsequently benzylated.

Synthetic Pathway

The primary synthetic route is outlined below:

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 4-(Benzyloxy)-2-bromo-1-fluorobenzene is a valuable building block in this context. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the benzyloxy group serves as a versatile protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a key pharmacophore. The bromine atom at the 2-position provides a reactive handle for the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with various boronic acids, yielding substituted benzyloxy-fluoro-biphenyl derivatives. These products are important intermediates in the synthesis of biologically active compounds and functional materials.

Core Reaction

The Suzuki coupling reaction of this compound proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent. The general scheme for this reaction is as follows:

Figure 1: General scheme for the Suzuki coupling of this compound.

Applications in Drug Discovery and Materials Science

The fluorinated biaryl scaffolds synthesized from this compound are of significant interest in drug discovery. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. These structures are found in compounds being investigated for a variety of therapeutic areas. For instance, biphenyl derivatives are known to exhibit a range of biological activities, and the specific substitution pattern afforded by this reaction allows for the fine-tuning of these properties.

In materials science, fluorinated biphenyls are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where their unique electronic and physical properties can be exploited.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. These protocols are based on established methodologies for similar Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Workflow:

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Protocol 1: Coupling with Phenylboronic Acid

Reaction: Synthesis of 4-(Benzyloxy)-2-phenyl-1-fluorobenzene

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a mixture of toluene (8 mL) and water (2 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-